molecular formula C25H29N3O3 B2459222 N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide CAS No. 872843-48-6

N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide

Cat. No. B2459222
M. Wt: 419.525
InChI Key: RQOHAAZIESIDCU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with an indole core structure. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains amide and ether functional groups, which can greatly influence its chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The indole core provides a rigid, planar structure, while the amide and ether groups may introduce additional flexibility .


Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The reactivity of this specific compound would be influenced by the presence and position of the amide and ether groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .

Future Directions

The future research directions for this compound could be vast. Given the biological activity of many indole derivatives, it could be explored for potential pharmaceutical applications . Additionally, modifications to the structure could be made to tune its properties for specific applications.

properties

IUPAC Name

N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3/c1-4-26(5-2)23(29)18-28-17-21(20-14-10-11-15-22(20)28)24(30)25(31)27(6-3)16-19-12-8-7-9-13-19/h7-15,17H,4-6,16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOHAAZIESIDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(CC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide

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